Cas no 4412-93-5 (Bakuchicin)

Bakuchicin structure
Bakuchicin structure
商品名:Bakuchicin
CAS番号:4412-93-5
MF:C11H6O3
メガワット:186.16354
MDL:MFCD09264635
CID:1518321
PubChem ID:3083848

Bakuchicin 化学的及び物理的性質

名前と識別子

    • 7H-Furo(2,3-f)(1)benzopyran-7-one
    • 7H-furo[2,3-f]chromen-7-one
    • BAKUCHICIN
    • furo[2,3-f]chromen-7-one
    • AKOS006330699
    • Coumarino-5,6-furan
    • CHEMBL499847
    • Bakuchicin, analytical standard
    • 2-PROPENOIC ACID, 3-(6-HYDROXY-7-BENZOFURANYL)-, delta-LACTONE
    • 79Z8P9F2HJ
    • ALLOPSORALEN
    • UNII-79Z8P9F2HJ
    • DTXSID30196046
    • 2-PROPENOIC ACID, 3-(6-HYDROXY-7-BENZOFURANYL)-, .DELTA.-LACTONE
    • BDBM50259953
    • 4412-93-5
    • Bakuchicin; 7H-Furo[2,3-f][1]benzopyran-7-one; 2-Propenoic acid, 3-(6-hydroxy-7-benzofuranyl)-, d-lactone; Allopsoralen; Bakuchicin
    • Bakuchicin
    • MDL: MFCD09264635
    • インチ: InChI=1S/C11H6O3/c12-10-4-2-8-9(14-10)3-1-7-5-6-13-11(7)8/h1-6H
    • InChIKey: HMUJHZNYHJMOHR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=CC(=O)O2)C3=C1C=CO3

計算された属性

  • せいみつぶんしりょう: 186.03168
  • どういたいしつりょう: 186.032
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 39.4A^2

じっけんとくせい

  • 密度みつど: 1.389
  • ふってん: 362.6°C at 760 mmHg
  • フラッシュポイント: 173.1°C
  • 屈折率: 1.667
  • PSA: 39.44

Bakuchicin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B445200-5mg
Bakuchicin
4412-93-5
5mg
$ 224.00 2023-04-18
Biosynth
EAA41293-100 mg
Bakuchicin
4412-93-5
100MG
$2,086.00 2023-01-05
TRC
B445200-100mg
Bakuchicin
4412-93-5
100mg
$ 4500.00 2023-09-08
TRC
B445200-50mg
Bakuchicin
4412-93-5
50mg
$ 1745.00 2023-04-18
Biosynth
EAA41293-5 mg
Bakuchicin
4412-93-5
5mg
$271.45 2023-01-05
Biosynth
EAA41293-10 mg
Bakuchicin
4412-93-5
10mg
$434.30 2023-01-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89578-10MG
Bakuchicin
4412-93-5
10mg
¥4155.64 2025-01-11
TRC
B445200-25mg
Bakuchicin
4412-93-5
25mg
$ 994.00 2023-04-18
Biosynth
EAA41293-50 mg
Bakuchicin
4412-93-5
50mg
$1,303.00 2023-01-05
Biosynth
EAA41293-25 mg
Bakuchicin
4412-93-5
25mg
$814.25 2023-01-05

Bakuchicin 関連文献

Bakuchicinに関する追加情報

Recent Advances in Bakuchicin (4412-93-5) Research: A Comprehensive Review

Bakuchicin (CAS: 4412-93-5), a naturally occurring furanocoumarin derivative, has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on Bakuchicin, focusing on its chemical properties, biological activities, and potential therapeutic applications. Recent studies have highlighted its promising role in anti-inflammatory, anticancer, and antimicrobial therapies, making it a compound of high interest in the pharmaceutical and biotechnology sectors.

In a 2023 study published in the Journal of Natural Products, researchers elucidated the molecular mechanism by which Bakuchicin exerts its anti-inflammatory effects. The study demonstrated that Bakuchicin inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Bakuchicin could serve as a potential therapeutic agent for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, explored the anticancer properties of Bakuchicin. The research team identified that Bakuchicin induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer, through the activation of the intrinsic apoptotic pathway. Notably, Bakuchicin exhibited selective cytotoxicity towards cancer cells while sparing normal cells, a characteristic that enhances its potential as a chemotherapeutic agent with minimal side effects.

Recent advancements in synthetic chemistry have also facilitated the development of novel Bakuchicin derivatives with enhanced bioavailability and therapeutic efficacy. A 2024 study in European Journal of Medicinal Chemistry reported the synthesis of several Bakuchicin analogs, one of which showed a 3-fold increase in antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound. This discovery opens new avenues for the development of next-generation antibiotics to combat drug-resistant bacterial infections.

Despite these promising developments, challenges remain in the clinical translation of Bakuchicin. Issues such as poor solubility, limited bioavailability, and potential toxicity at higher doses need to be addressed. Ongoing research is focused on optimizing the pharmacokinetic and pharmacodynamic profiles of Bakuchicin through formulation strategies, including nanoparticle-based delivery systems and prodrug approaches.

In conclusion, Bakuchicin (4412-93-5) represents a versatile scaffold with significant therapeutic potential. The latest research underscores its applicability in treating a wide range of diseases, from chronic inflammation to cancer and bacterial infections. Future studies should prioritize overcoming the existing limitations to unlock its full clinical potential. This briefing serves as a valuable resource for researchers and industry professionals seeking to stay abreast of the latest developments in Bakuchicin research.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.